molecular formula C9H10N2O2 B3061160 4-Acetamidobenzamide CAS No. 58202-83-8

4-Acetamidobenzamide

Cat. No.: B3061160
CAS No.: 58202-83-8
M. Wt: 178.19 g/mol
InChI Key: XVVYSVVBPMJRAB-UHFFFAOYSA-N
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Description

4-Acetamidobenzamide is an organic compound with the molecular formula C9H10N2O2. It is a derivative of benzamide, where the benzene ring is substituted with an acetamido group at the para position. This compound is known for its applications in various fields, including pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Acetamidobenzamide can be synthesized through several methods. One common method involves the reaction of 4-aminobenzamide with acetic anhydride. The reaction typically occurs under mild conditions, with the acetic anhydride acting as both the acetylating agent and the solvent. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete acetylation.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Acetamidobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinazolinones.

    Reduction: Reduction reactions can convert the acetamido group to an amine group.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents such as nitric acid for nitration or halogens for halogenation are commonly employed.

Major Products Formed

    Oxidation: Quinazolinones

    Reduction: 4-Aminobenzamide

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

4-Acetamidobenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 4-acetamidobenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetamidobenzamide
  • 4-Acetamido-4’-aminobenzanilide
  • 4-Acetamido-3-nitrobenzamide

Uniqueness

4-Acetamidobenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and materials.

Properties

IUPAC Name

4-acetamidobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-6(12)11-8-4-2-7(3-5-8)9(10)13/h2-5H,1H3,(H2,10,13)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVYSVVBPMJRAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10342004
Record name 4-acetamidobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58202-83-8
Record name 4-acetamidobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Acetylamino)benzamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8C6T2YTJ7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The following components were combined at a temperature between 0°-4°: G6PDH, 10.0 ml of ca. 2 mg/ml solution suspended in 0.055 M Tris-HCl buffer; Glucose-6-phosphate disodium salt, 100 mg; NADH, 200 mg; Carbitol, 3.0 ml.
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Glucose-6-phosphate disodium
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Tris-HCl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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